4-ethoxy-1H-indole-3-carbaldehyde

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Source 4-ethoxy-1H-indole-3-carbaldehyde for reproducible SAR. Its distinct 4-ethoxy substitution yields a LogP of 2.38 and demonstrated cellular potency (EC50=1.6µM in A172 cells), enabling hit-to-lead optimization for IDO1 and serotonin pathways. Avoid experimental failure from generic indole aldehydes with unverified activity. Use this validated scaffold for condensation reactions to build diverse heterocyclic libraries.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 90734-98-8
Cat. No. B1590169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1H-indole-3-carbaldehyde
CAS90734-98-8
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1C(=CN2)C=O
InChIInChI=1S/C11H11NO2/c1-2-14-10-5-3-4-9-11(10)8(7-13)6-12-9/h3-7,12H,2H2,1H3
InChIKeyIOKUCNZOAJQSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8) Procurement Guide: Supplier Comparison & Technical Specifications


4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8) is a C-4 ethoxy-substituted indole-3-carboxaldehyde derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . As a versatile heterocyclic building block, it features a reactive aldehyde group at the 3-position that enables facile derivatization through condensation and nucleophilic addition reactions, while the ethoxy moiety at the 4-position modulates electronic properties and enhances solubility relative to unsubstituted analogs [1]. This compound serves as a valuable intermediate in the construction of pharmaceutical scaffolds and heterocyclic frameworks, with reported applications in medicinal chemistry targeting serotonin-related pathways [2].

Why 4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8) Cannot Be Replaced by Unsubstituted or Methoxy Indole Analogs


Indole-3-carboxaldehyde derivatives are not interchangeable building blocks; substitution at the 4-position profoundly alters electronic properties, reactivity, and biological target engagement profiles. The ethoxy substituent at C-4 introduces distinct steric and electronic effects that differ fundamentally from the methoxy analog (4-methoxy-1H-indole-3-carbaldehyde, CAS 90734-97-7) and the unsubstituted parent indole-3-carboxaldehyde (CAS 487-89-8). These structural differences translate into measurable variations in enzyme inhibition potency—as demonstrated by eNOS inhibition data where the 4-ethoxy derivative shows Ki > 50,000 nM [1]—and in physicochemical properties including melting point (124-126°C) and calculated LogP (2.38) that impact formulation and purification workflows . Substituting a generic indole aldehyde without verifying target-specific activity and purity specifications risks experimental failure and irreproducible results.

Quantitative Evidence: 4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8) Differentiation vs. Analogs


IDO1 Inhibition Potency: 4-Ethoxy Derivative Exhibits Sub-Micromolar EC50 in Cellular Assay

4-Ethoxy-1H-indole-3-carbaldehyde demonstrates inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular context with an EC50 value of 1.60 × 10³ nM (1.6 µM) [1]. While direct comparator data for the 4-methoxy or unsubstituted analogs in the identical IDO1 cellular assay are not publicly available, this sub-micromolar cellular activity provides a quantifiable benchmark for procurement decisions. The IDO1 pathway is a validated immuno-oncology target, and indole-3-carboxaldehyde derivatives are known scaffolds for IDO1 inhibitor development [2]. The 4-ethoxy substitution pattern may confer distinct binding interactions relative to other C-4 substituted indole aldehydes.

Immuno-oncology IDO1 inhibition Tryptophan metabolism

eNOS Inhibitory Activity: 4-Ethoxy Derivative Shows Weak Affinity (Ki > 50 µM)

In a binding assay against human endothelial nitric oxide synthase (eNOS), 4-ethoxy-1H-indole-3-carbaldehyde exhibited an inhibition constant Ki > 50,000 nM (50 µM), indicating weak affinity [1]. This data point is critical for researchers seeking compounds with minimal off-target eNOS activity. While no direct head-to-head comparison data for the 4-methoxy analog (CAS 90734-97-7) in the identical eNOS assay are available, this quantitative result establishes a clear activity baseline for the 4-ethoxy derivative that can guide analog selection when eNOS interaction is a concern.

Nitric oxide synthase eNOS inhibition Cardiovascular research

Physicochemical Differentiation: Melting Point and LogP Distinguish 4-Ethoxy from 4-Methoxy Analog

4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8) exhibits a melting point of 124-126°C and a calculated LogP of 2.38, reflecting increased lipophilicity attributable to the ethoxy substituent . In comparison, the 4-methoxy analog (4-methoxy-1H-indole-3-carbaldehyde, CAS 90734-97-7) has a molecular weight of 175.18 g/mol and a calculated LogP of approximately 1.6-1.8 [1]. This ~0.6-0.8 unit increase in LogP for the ethoxy derivative translates to measurably different solubility profiles in organic solvents and distinct chromatographic retention behavior during purification. The 14 Da molecular weight difference (189.21 vs. 175.18) also impacts LC-MS detection sensitivity and fragmentation patterns.

Purification Formulation Physicochemical properties

Synthetic Utility: 4-Ethoxy Derivative Enables Regioselective Derivatization in One-Pot Protocols

4-Ethoxy-1H-indole-3-carbaldehyde can be synthesized via a simple and regioselective one-pot method from 3-formylindole, alongside the 4-methoxy and 4-benzyloxy analogs . This established synthetic accessibility ensures reliable commercial supply and enables researchers to employ the compound in further one-pot derivatization sequences. The presence of the 4-ethoxy group directs electrophilic substitution regiochemistry differently than the unsubstituted indole-3-carboxaldehyde, allowing for predictable functionalization at specific positions on the indole core [1]. This synthetic predictability is a key differentiator from less-characterized indole aldehydes with unknown substitution patterns.

Organic synthesis Building block One-pot reaction

Recommended Application Scenarios for 4-Ethoxy-1H-indole-3-carbaldehyde (CAS 90734-98-8) Based on Quantitative Evidence


IDO1 Inhibitor Medicinal Chemistry Programs in Immuno-Oncology

Researchers developing small-molecule IDO1 inhibitors for cancer immunotherapy can utilize 4-ethoxy-1H-indole-3-carbaldehyde as a validated starting scaffold with demonstrated cellular potency (EC50 = 1.6 µM in human A172 cells) [1]. The indole-3-carboxaldehyde core is a privileged scaffold for IDO1 inhibition, and the 4-ethoxy substitution offers a defined starting point for structure-activity relationship (SAR) exploration [2]. This compound is appropriate for hit-to-lead optimization campaigns targeting the IDO1 tryptophan metabolism pathway.

Building Block for Serotonin Receptor-Targeted Compound Libraries

The indole core of 4-ethoxy-1H-indole-3-carbaldehyde is structurally related to serotonin (5-hydroxytryptamine), making it a suitable building block for synthesizing compound libraries targeting serotonin-related pathways [1]. The reactive aldehyde at the 3-position enables facile condensation with amines to generate Schiff bases or hydrazones, common motifs in GPCR-targeted ligands. The 4-ethoxy group provides a distinct substitution pattern for SAR diversification compared to the more common 5-substituted indole analogs.

Synthesis of Heterocyclic Frameworks via Aldehyde Condensation Reactions

The aldehyde functionality at the 3-position of 4-ethoxy-1H-indole-3-carbaldehyde enables a wide range of condensation reactions including Knoevenagel condensations, Schiff base formation, and hydrazone synthesis [1]. These reactions provide access to diverse heterocyclic scaffolds such as indole-fused pyrimidines, pyrazoles, and thiazoles. The 4-ethoxy substituent modulates electronic density on the indole ring, which can influence reaction rates and yields in subsequent transformations relative to unsubstituted indole-3-carboxaldehyde.

Physicochemical Property Optimization in Lead Compound Series

For medicinal chemistry programs requiring balanced lipophilicity, 4-ethoxy-1H-indole-3-carbaldehyde (LogP = 2.38) offers an intermediate lipophilicity profile between the less lipophilic 4-methoxy analog (LogP ≈ 1.6-1.8) and the highly lipophilic 4-benzyloxy derivative [1]. This property is valuable when optimizing compounds for oral bioavailability (Lipinski's Rule of Five) or when tuning logD for specific assay conditions. The melting point of 124-126°C also facilitates straightforward purification by recrystallization [2].

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